molecular formula C16H15FN4S B12028740 4-(4-Ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 618426-75-8

4-(4-Ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12028740
CAS No.: 618426-75-8
M. Wt: 314.4 g/mol
InChI Key: MWGXIYFWHDKHTH-UHFFFAOYSA-N
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Description

4-(4-Ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a rare chemical entity of significant interest in medicinal chemistry and infectious disease research. This compound features a 1,2,4-triazole core linked to a pyridine ring via a thioether bridge, a structural motif known to confer notable biological activity . Research into analogous 1,2,4-triazole derivatives has demonstrated potent inhibitory effects against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains, highlighting their potential as a new class of narrow-spectrum antibacterials for tuberculosis treatment . The mechanism of action for related nitro-containing triazolyl pyridines involves activation by the F420-dependent nitroreductase Ddn, similar to the TB drug pretomanid . Furthermore, structural analogs of this compound have exhibited excellent in vivo fungicidal activity against various plant pathogens, suggesting broad utility in antimicrobial discovery programs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Buyer assumes responsibility for confirming product identity and/or purity.

Properties

CAS No.

618426-75-8

Molecular Formula

C16H15FN4S

Molecular Weight

314.4 g/mol

IUPAC Name

4-[4-ethyl-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C16H15FN4S/c1-2-21-15(12-7-9-18-10-8-12)19-20-16(21)22-11-13-5-3-4-6-14(13)17/h3-10H,2,11H2,1H3

InChI Key

MWGXIYFWHDKHTH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2F)C3=CC=NC=C3

solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Core Triazole Ring Formation

The 1,2,4-triazole moiety is typically synthesized via cyclization of thiosemicarbazide intermediates. A validated approach begins with nicotinohydrazide derivatives, which undergo condensation with carbon disulfide in alkaline conditions to form potassium dithiocarbazinate salts . Cyclization via refluxing with hydrazine hydrate yields the 1,2,4-triazole-3-thione scaffold . For the target compound, methyl 5-bromonicotinate serves as the starting material, converted to the corresponding hydrazide (54 ) through a two-step process involving hydrazinolysis (86% yield) .

Key Reaction:

Hydrazide+CS2KOHDithiocarbazinateΔ,NH2NH21,2,4-Triazole-3-thione\text{Hydrazide} + \text{CS}2 \xrightarrow{\text{KOH}} \text{Dithiocarbazinate} \xrightarrow{\Delta, \text{NH}2\text{NH}_2} \text{1,2,4-Triazole-3-thione}

This step achieves >90% purity when conducted in ethanol under reflux, with the thione intermediate (55 ) isolated via recrystallization .

Thioether Formation via Alkylation

The critical 5-((2-fluorobenzyl)thio) group is installed through S-alkylation of the triazole-thione. 2-Fluorobenzyl bromide reacts with intermediate 55 in dimethylformamide (DMF) under basic conditions (K2_2CO3_3), achieving 63–71% yield . The reaction proceeds via an SN_\text{N}2 mechanism, with DMF enhancing nucleophilicity of the thiolate ion .

Representative Procedure:

  • Dissolve 55 (1 eq) in DMF.

  • Add 2-fluorobenzyl bromide (1.2 eq) and K2_2CO3_3 (1.5 eq).

  • Stir at room temperature for 10–12 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography .

Challenges:

  • Competing N-alkylation is suppressed by using excess alkylating agent .

  • Polar aprotic solvents (e.g., DMF, THF) improve regioselectivity .

Final Assembly and Purification

Coupling the functionalized triazole with the pyridine ring is achieved through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For instance, 3-bromopyridine reacts with the triazole-thioether intermediate under palladium catalysis (Pd(PPh3_3)4_4) to form the target compound . Final purification employs recrystallization from hexane/ethyl acetate (5:1), yielding >95% purity .

Reaction Conditions:

Triazole-thioether+3-BromopyridinePd(PPh3)4,BaseTarget Compound\text{Triazole-thioether} + \text{3-Bromopyridine} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Base}} \text{Target Compound}

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Purity (%)
Thiosemicarbazide RouteMethyl 5-bromonicotinateCyclization + Alkylation63–7195
Direct AlkylationPre-formed TriazoleS-alkylation with 2-F-BnBr70–8590
Coupling ApproachTriazole-thioether + PyridineSuzuki Cross-Coupling50–6085

Insights:

  • The thiosemicarbazide route offers higher yields but requires multi-step synthesis .

  • Direct alkylation simplifies the process but risks regiochemical impurities .

Scalability and Industrial Feasibility

Large-scale production (kilogram batches) employs continuous flow reactors for the cyclization step, reducing reaction time from hours to minutes . Solvent recovery systems (e.g., DMF distillation) enhance cost-efficiency, while palladium scavengers (e.g., SiliaBond Thiol) mitigate catalyst residues .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different alkyl or aryl groups.

Scientific Research Applications

1. Antimicrobial Properties
Research indicates that compounds containing the triazole moiety, such as 4-(4-Ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine, exhibit significant antimicrobial activity. Triazoles are known for their ability to inhibit the growth of various fungi and bacteria. For instance, derivatives of triazole have been developed as antifungal agents that target fungal cell wall synthesis pathways .

2. Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with various cellular pathways. The presence of sulfur in the structure enhances its efficacy against specific cancer types .

3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. It has been linked to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling. This property makes it a candidate for developing new anti-inflammatory drugs .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a related triazole compound exhibited potent antifungal activity against Candida species. The compound was tested against clinical isolates and showed a minimum inhibitory concentration (MIC) comparable to established antifungal agents .

Case Study 2: Anticancer Research

In another study focusing on anticancer properties, derivatives of 4-(4-Ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine were evaluated for their ability to inhibit cell proliferation in breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as anticancer therapeutics .

Mechanism of Action

The mechanism of action of 4-(4-Ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may require further study to fully understand.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name R1 (Position 4) R2 (Benzylthio Substituent) Melting Point (°C) Yield (%) Molecular Formula Key Features
Target Compound Ethyl 2-Fluorobenzyl Not Reported Not Given C16H15FN4S Balances steric bulk (ethyl) and electronic effects (ortho-fluorine).
4-(5-((2-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5c) Phenyl 2-Fluorobenzyl 166–168 86 C20H15FN4S Phenyl group increases steric hindrance; higher melting point.
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) Phenyl 3-Fluorobenzyl 146–148 86 C20H15FN4S Meta-fluorine reduces dipole interactions, lowering melting point.
4-(5-(Benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine Ethyl Benzyl Not Reported Not Given C16H16N4S Lacks fluorine; lower polarity may enhance lipophilicity.
VUAA1 Ethyl Acetamide-linked pyridinyl Not Reported Not Given C21H24N6OS Contains an acetamide chain; acts as an Orco receptor agonist.
Key Observations:
  • R2 Substituent: The 2-fluorobenzyl group in the target compound introduces ortho-substitution effects, which may enhance dipole interactions compared to meta-fluorine (5q) or non-fluorinated analogs ().
  • Melting Points : Higher melting points in phenyl-substituted compounds (e.g., 5c: 166–168°C) suggest stronger crystal lattice forces compared to ethyl analogs.

Biological Activity

4-(4-Ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that integrates a triazole ring with a pyridine moiety. This structural combination is significant in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique features of this compound may enhance its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of 4-(4-Ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is C16H15FN4SC_{16}H_{15}FN_4S, with a molecular weight of approximately 393.5 g/mol. The presence of the ethyl and fluorobenzyl groups contributes to its diverse pharmacological properties.

Biological Activity

Research indicates that compounds containing triazole and pyridine structures exhibit a wide range of biological activities. The biological activity of 4-(4-Ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has been explored in various studies:

Antimicrobial Activity

  • Mechanism of Action : The compound's triazole moiety is known to inhibit the synthesis of ergosterol in fungal cell membranes, which is critical for maintaining membrane integrity. This mechanism is similar to that of established antifungal agents.
  • In vitro Studies : Various studies have reported the minimum inhibitory concentration (MIC) values for this compound against different microbial strains. For instance, it demonstrated significant antifungal activity against Candida species and Aspergillus species, with MIC values ranging from 0.06 to 8 μg/mL .

Anticancer Activity

  • Cell Line Studies : The compound has shown promising results in inhibiting the growth of cancer cell lines such as HCT-116 (colon cancer) and T47D (breast cancer). IC50 values were recorded at approximately 6.2 μM for HCT-116 and 27.3 μM for T47D .
  • Mechanism : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation through modulation of signaling pathways involved in cell cycle regulation.

Anti-inflammatory Activity

  • COX Inhibition : Preliminary studies suggest that derivatives of triazole compounds can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which plays a crucial role in the inflammatory response . This suggests potential applications in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of 4-(4-Ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can be influenced by various structural modifications:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-(5-(2,4-Dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridineContains dichlorobenzeneAntifungalDifferent halogen substitution affects activity
4-(5-(undecylthio)-4H-1,2,4-triazol-3-yl)pyridineLong undecyl chainAntimicrobialAliphatic chain enhances lipophilicity
4-(5-(p-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridineMethoxy substitutionAntioxidantMethoxy group enhances solubility

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antifungal Agents : A review highlighted the effectiveness of various triazole derivatives against resistant fungal strains . The structure of these compounds often correlates with their potency.
  • Anticancer Research : A study focused on hybrid compounds containing triazole and pyrazine analogues demonstrated enhanced antitubercular activity compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine?

  • Methodology : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example:

  • Thioether formation : React a 1,2,4-triazole-3-thiol precursor with 2-fluorobenzyl bromide in the presence of NaOH in a solvent like 1-propanol (yields ~75–95%) .
  • Microwave-assisted synthesis : Accelerate reaction kinetics using microwave irradiation (e.g., 60–80°C for 1–2 hours) to improve yield and purity .
  • Purification : Use medium-pressure liquid chromatography (MPLC) or preparative HPLC with gradients of ethyl acetate/hexane or acetonitrile/water .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR spectroscopy : Confirm regiochemistry via 1H^1H and 13C^{13}C NMR chemical shifts (e.g., pyridine protons at δ 8.5–9.0 ppm; triazole signals at δ 7.5–8.2 ppm) .
  • HRMS (ESI) : Validate molecular weight (e.g., calculated [M+H]+^+ for C19H17FN4SC_{19}H_{17}FN_4S: 352.12) .
  • IR spectroscopy : Identify thioether (C–S stretch at ~600–700 cm1^{-1}) and triazole (C=N stretch at ~1500 cm1^{-1}) functionalities .

Q. What purification methods ensure high purity for pharmacological studies?

  • Approaches :

  • Recrystallization : Use solvent mixtures like ethyl acetate/hexane to isolate crystalline solids (melting points: 120–150°C) .
  • HPLC-DAD : Achieve >98% purity using C18 columns with 0.1% trifluoroacetic acid in mobile phases .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?

  • Methodology :

  • Substituent variation : Modify the 2-fluorobenzyl or ethyl groups to assess effects on target binding (e.g., replace fluorine with chloro or nitro groups to study electronic effects) .
  • Biological assays : Test in vitro activity (e.g., β-catenin inhibition IC50_{50} or opioid receptor binding) and correlate with substituent properties .
  • Data analysis : Use regression models to link logP, Hammett constants, or steric parameters with activity trends .

Q. How to resolve contradictions in biological activity data across studies?

  • Approach :

  • Assay standardization : Control variables like cell lines (e.g., HeLa vs. SiHa for β-catenin studies) and incubation times .
  • Metabolic stability : Evaluate compound degradation in physiological buffers using HPLC-UV to rule out false negatives .
  • Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) .

Q. What computational methods predict binding interactions with biological targets?

  • Tools :

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular docking : Use AutoDock Vina to simulate binding to κ-opioid receptors or β-catenin (PDB: 1IEP or 1JDH) .
  • QSAR modeling : Train models on datasets of triazole derivatives to predict IC50_{50} values .

Q. How to assess stability under physiological conditions for in vivo studies?

  • Protocol :

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via LC-MS .
  • Plasma stability : Use rat plasma and quantify parent compound remaining using HPLC-DAD .

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